molecular formula C20H19BrCl2N4O3 B11833533 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid

2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid

Cat. No.: B11833533
M. Wt: 514.2 g/mol
InChI Key: APBMTQQGXOZPBG-UHFFFAOYSA-N
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Description

2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core imidazole structure, followed by the introduction of the bromo, chloro, and other functional groups through various substitution and addition reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The bromo and chloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and cellular processes. Its ability to interact with specific proteins makes it a valuable tool for biochemical studies.

    Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its interactions with biological targets can be exploited to design molecules with specific pharmacological properties.

    Industry: In industrial applications, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-bromo-5-(((5-chloro-1-methyl-2-oxo-1,2-dihydropyridin-3-yl)amino)(4-chlorophenyl)methyl)-1-isopropyl-1H-imidazole-4-carboxylic acid include other imidazole derivatives with similar functional groups. These compounds may share some chemical properties and reactivity but differ in their specific applications and biological activities.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which allows for a wide range of chemical reactions and interactions with biological targets. This versatility makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H19BrCl2N4O3

Molecular Weight

514.2 g/mol

IUPAC Name

2-bromo-5-[[(5-chloro-1-methyl-2-oxopyridin-3-yl)amino]-(4-chlorophenyl)methyl]-1-propan-2-ylimidazole-4-carboxylic acid

InChI

InChI=1S/C20H19BrCl2N4O3/c1-10(2)27-17(16(19(29)30)25-20(27)21)15(11-4-6-12(22)7-5-11)24-14-8-13(23)9-26(3)18(14)28/h4-10,15,24H,1-3H3,(H,29,30)

InChI Key

APBMTQQGXOZPBG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(N=C1Br)C(=O)O)C(C2=CC=C(C=C2)Cl)NC3=CC(=CN(C3=O)C)Cl

Origin of Product

United States

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